Bisobrin

Description

See also: Bisobrin Lactate (active moiety of).

Structure

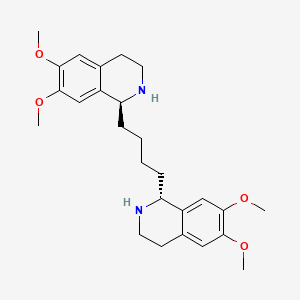

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVSPLIJDCJRGR-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22407-74-5 | |

| Record name | Bisobrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISOBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW9075C08O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Bisoprolol on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, heart failure, and angina pectoris.[1][2] Its therapeutic efficacy is rooted in its specific molecular interactions within cardiac myocytes, leading to a cascade of downstream effects that collectively reduce cardiac workload and oxygen demand.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of bisoprolol on cardiac myocytes, detailing its interaction with the β1-adrenergic receptor, the subsequent impact on intracellular signaling pathways, and the resulting electrophysiological modifications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of bisoprolol's cardiac pharmacology.

Introduction

The sympathetic nervous system plays a crucial role in regulating cardiac function, primarily through the release of catecholamines like norepinephrine and epinephrine. These neurotransmitters bind to β-adrenergic receptors on the surface of cardiac myocytes, initiating a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and the speed of electrical conduction (dromotropy). Bisoprolol exerts its effects by selectively and competitively blocking the β1-adrenergic receptors, which are the predominant subtype in the heart, thus antagonizing the effects of catecholamines. This targeted action allows for a reduction in myocardial oxygen consumption without significantly affecting β2-receptors located in the lungs and peripheral blood vessels, which minimizes certain side effects.

Molecular Interaction with the β1-Adrenergic Receptor

Bisoprolol's primary mechanism of action is its high-affinity binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the plasma membrane of cardiac myocytes. This binding is competitive, meaning bisoprolol vies with endogenous catecholamines for the same binding site on the receptor.

Data Presentation: Binding Affinity of Bisoprolol

The selectivity of bisoprolol for the β1-adrenergic receptor over the β2-adrenergic receptor is a key characteristic. This is quantified by its dissociation constant (Ki), with a lower Ki value indicating higher binding affinity.

| Ligand | Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Bisoprolol | β1-Adrenoceptor | Rat | Heart Membranes | 20.0 (high affinity site) | |

| Bisoprolol | β1-Adrenoceptor | Rat | Heart Membranes | 918 (low affinity site) | |

| Bisoprolol | β1-Adrenoceptor | Human | Myocardium | - | |

| Bisoprolol | β2-Adrenoceptor | Rat | Heart Membranes | - | |

| (-)[3H]bisoprolol | β-Adrenoceptor | Rabbit | Lung Membranes | 4.7 ± 0.6 (KD) |

Note: Data on Ki for β2-receptors in the same studies were not always available in the provided search results. The β1-selectivity is often expressed as a ratio. One study notes bisoprolol is 75-fold more selective for β1-adrenoceptors. Another study mentions a 120-fold greater selectivity for β1-AR over β2-AR.

Downstream Signaling Pathways

The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates the associated Gs (stimulatory) protein. This initiates a signaling cascade that bisoprolol effectively inhibits.

The cAMP-PKA Signaling Cascade

-

G-Protein Activation: Upon agonist binding, the Gs protein releases its α-subunit (Gαs), which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA then phosphorylates several key intracellular proteins that regulate cardiac myocyte function.

By blocking the initial step of receptor activation, bisoprolol prevents this entire cascade from being initiated by catecholamines, leading to reduced levels of cAMP and consequently decreased PKA activity.

Diagram: β1-Adrenergic Receptor Signaling Pathway and Bisoprolol Inhibition

Caption: Bisoprolol blocks norepinephrine binding to the β1-AR, inhibiting the downstream cAMP/PKA pathway.

Electrophysiological Effects on Cardiac Myocytes

The reduction in PKA-mediated phosphorylation has profound effects on the electrophysiological properties of cardiac myocytes by modulating the function of various ion channels.

L-type Calcium Channels (LTCCs)

PKA phosphorylates L-type calcium channels, increasing their opening probability and leading to a larger influx of Ca²⁺ during depolarization. This increased calcium influx contributes to a stronger contraction (positive inotropy). Bisoprolol, by reducing PKA activity, decreases the phosphorylation of LTCCs, resulting in a reduced Ca²⁺ current and consequently, a decrease in myocardial contractility.

Potassium Channels

Bisoprolol has been shown to reverse the downregulation of certain potassium channel proteins observed in heart failure. Specifically, it can partially reverse the decreased mRNA expression of Kv4.3 and KChiP2, which are components of the transient outward potassium current (Ito). This can contribute to the normalization of the action potential duration.

Funny Current (If) in Pacemaker Cells

In the sinoatrial (SA) node, PKA phosphorylation increases the "funny" current (If), which is crucial for diastolic depolarization and setting the heart rate. By inhibiting PKA activity, bisoprolol reduces the If current, leading to a slower rate of diastolic depolarization and a decrease in heart rate (negative chronotropy).

Data Presentation: Electrophysiological Effects of Bisoprolol

| Parameter | Effect of Bisoprolol | Consequence | Reference |

| Sinus Cycle Length | Prolongs | Decreased Heart Rate | |

| Corrected Sinus Node Recovery Time | Prolongs | Decreased SA Node Activity | |

| AH Interval | Prolongs | Slowed AV Nodal Conduction | |

| AV Node Effective Refractory Period | Prolongs | Slowed AV Nodal Conduction | |

| L-type Ca²⁺ Current | Decreases | Negative Inotropy | |

| Funny Current (If) | Decreases | Negative Chronotropy |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of bisoprolol.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of bisoprolol for β1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cardiac myocyte membranes through homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and varying concentrations of unlabeled bisoprolol.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of bisoprolol to determine the IC50 (the concentration of bisoprolol that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

References

An In-depth Technical Guide to the Chemical Synthesis of Bisoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for bisoprolol fumarate, a cardioselective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases. The document details common industrial manufacturing routes, including starting materials, key intermediates, and reaction conditions. Furthermore, it presents a chemoenzymatic approach for the synthesis of the enantiopure (S)-bisoprolol. Experimental protocols, quantitative data, and graphical representations of the synthesis workflows are provided to serve as a valuable resource for professionals in the field of drug development and organic synthesis.

Introduction

Bisoprolol is a potent and selective β1-adrenoceptor antagonist, valued for its efficacy in managing hypertension, angina pectoris, and heart failure.[1] The active pharmaceutical ingredient is typically formulated as a fumarate salt. The synthesis of bisoprolol can be achieved through various routes, with the most common industrial methods commencing from either 4-hydroxybenzyl alcohol or 4-hydroxy benzaldehyde. These pathways converge on the formation of a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, which is subsequently converted to bisoprolol. Additionally, stereoselective syntheses have been developed to produce the more pharmacologically active (S)-enantiomer.

Common Industrial Synthesis Pathway

A prevalent and well-documented industrial synthesis of bisoprolol fumarate initiates with 4-hydroxybenzyl alcohol and proceeds through a three-step sequence: etherification, epoxidation, and amination, followed by salt formation.[1] An alternative starting point for a similar pathway is 4-hydroxy benzaldehyde.[2]

Overall Synthesis Pathway

The general workflow for the synthesis of bisoprolol from 4-hydroxybenzyl alcohol is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the industrial synthesis of bisoprolol fumarate.

Table 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol [3]

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |

| 4-Hydroxybenzyl alcohol (22.5 kg) | 2-Isopropoxy ethanol (280 L) | Amberlyst-15 resin (22.5 kg) | 2-Isopropoxy ethanol | 0-5, then 15-20 | 2, then 10 | 36-38 kg |

Table 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane [3]

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) |

| 4-((2-isopropoxyethoxy)methyl)phenol (sodium salt) | Epichlorohydrin (90 kg) | Toluene | 60-65 | 1 |

Table 3: Synthesis of Bisoprolol Base

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield |

| 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane (30 kg) | Isopropylamine, Sodium borohydride (0.3 kg) | Methanol (60 L) | 15-20, then reflux | 1, then 3 | 34-37 kg |

Table 4: Synthesis of Bisoprolol Fumarate

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield |

| Bisoprolol base (36 kg) | Fumaric acid (6.54 kg) | Acetone (100 L) | 40, then reflux, then 0-5 | Not specified, then 0.5, then 1 | 30-33 kg |

Detailed Experimental Protocols

-

Charge a 400 L reactor with 280 L of 2-isopropoxy ethanol and cool to 0°C.

-

Add 22.5 kg of Amberlyst-15 resin in one lot.

-

Add 22.5 kg of 4-hydroxybenzyl alcohol in small lots of 2 kg each at 0-5°C over approximately 5 hours.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Raise the temperature to 15-20°C and maintain for 10 hours.

-

Filter the Amberlyst-15 resin and wash it with 2-isopropoxy ethanol.

-

Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.

-

The aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol is reacted with 90 kg of epichlorohydrin at 60-65°C for 1 hour.

-

The reaction mixture is then extracted twice with 90 L of toluene.

-

The combined toluene extracts are stirred with 7.2 kg of solid sodium hydroxide.

-

The reaction mixture is washed with water three times.

-

The toluene layer is taken for distillation to remove the solvent, yielding the product as an oil.

-

In a 160 L vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.

-

Cool the reaction mixture to 15°C.

-

Add 0.3 kg of sodium borohydride in small lots of 30 gm each to the reaction mixture at 15-20°C.

-

Stir the reaction mixture for 1 hour at 15-20°C.

-

Add the reaction mixture to a cooled solution of isopropylamine at 15-20°C over about 1 hour.

-

Stir the reaction mixture for 3 hours and then heat to reflux for 3 hours.

-

Distill off the excess isopropylamine and methanol.

-

The residual oil is taken up in chloroform, washed with water, and the organic layer is passed over a bed of neutral alumina.

-

Removal of the solvent by distillation yields bisoprolol base as an oil (34-37 kg).

-

Take 100 L of acetone and 36 kg of bisoprolol base in a 160 L vessel.

-

Heat the reaction mixture to 40°C and add 6.54 kg of fumaric acid.

-

Stir the reaction mixture at reflux for 30 minutes.

-

Cool the mixture to 0-5°C and maintain for 1 hour.

-

Centrifuge the separated product and wash with chilled acetone.

-

Dry the product to obtain 30-33 kg of bisoprolol fumarate.

Chemoenzymatic Synthesis of (S)-Bisoprolol

A chemoenzymatic route has been developed for the synthesis of the enantiopure (S)-bisoprolol, which is reported to be significantly more active than its (R)-enantiomer. This pathway utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate.

Synthesis Pathway Overview

Quantitative Data for Chemoenzymatic Synthesis

Table 5: Key Steps in the Chemoenzymatic Synthesis of (S)-Bisoprolol Hemifumarate

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Etherification | 4-((2-isopropoxyethoxy)methyl)phenol | 75% | N/A |

| Amination | (S)-bisoprolol | 91% | - |

| Salt Formation | (S)-bisoprolol hemifumarate | 99% | 96% |

| Overall | (S)-bisoprolol hemifumarate | 19% | 96% |

Key Experimental Protocols for Chemoenzymatic Synthesis

This intermediate is synthesized from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol in the presence of silica sulfuric acid as a solid acid catalyst, with a reported yield of 75%.

The racemic chlorohydrin is subjected to a transesterification reaction catalyzed by lipase B from Candida antarctica (CALB). This enzymatic process selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric purity.

The enantiopure (R)-chlorohydrin is converted to (S)-bisoprolol by reaction with isopropylamine in methanol, with a reported yield of 91%.

The final salt formation is achieved by reacting (S)-bisoprolol with fumaric acid, yielding (S)-bisoprolol hemifumarate with a 99% yield and an enantiomeric excess of 96%.

Conclusion

The chemical synthesis of bisoprolol fumarate is well-established, with robust and scalable industrial processes available. The choice of starting material and specific reaction conditions can be adapted based on economic and environmental considerations. The chemoenzymatic approach offers a viable pathway to the more potent (S)-enantiomer, which is of significant interest in the development of next-generation cardiovascular therapies. This guide provides a foundational understanding of these synthetic routes for professionals engaged in pharmaceutical research and development.

References

(S)-Bisoprolol: A Deep Dive into its Beta-Blocking Superiority

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a widely prescribed beta-blocker, recognized for its high selectivity for the β1-adrenergic receptor. This selectivity confers a favorable therapeutic profile, particularly in the management of cardiovascular diseases such as hypertension, heart failure, and angina pectoris. A critical aspect of Bisoprolol's pharmacology lies in its stereochemistry. The molecule exists as a racemic mixture of two enantiomers, (S)- and (R)-Bisoprolol. It is the (S)-enantiomer that is predominantly responsible for the therapeutic, beta-blocking effects of the drug. This technical guide provides an in-depth analysis of the beta-blocking activity of (S)-Bisoprolol, focusing on its receptor affinity and functional potency, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Stereoselectivity of Beta-Adrenergic Receptor Blockade

The interaction of Bisoprolol with beta-adrenergic receptors is highly stereoselective. The beta-blocking activity resides almost exclusively in the (S)-enantiomer.[1][2] Reports indicate that the (S)-enantiomer of Bisoprolol is 30 to 80 times more potent in its beta-blocking activity than the (R)-enantiomer.[3] This significant difference in potency underscores the importance of stereochemistry in the pharmacological action of Bisoprolol. While the (R)-enantiomer is largely inactive as a beta-blocker, it is metabolized more rapidly by CYP2D6, leading to a slightly higher plasma concentration and longer half-life of the active (S)-enantiomer when the racemic mixture is administered.[4][5]

Quantitative Analysis of Receptor Binding and Functional Potency

A comprehensive understanding of the superior beta-blocking activity of (S)-Bisoprolol requires a quantitative assessment of its interaction with β1 and β2 adrenergic receptors. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the individual enantiomers, highlighting the pronounced selectivity of the (S)-form for the β1 receptor.

| Enantiomer | Receptor | Binding Affinity (Ki) [nM] | Reference |

| (S)-Bisoprolol | β1 | Data not available | |

| (R)-Bisoprolol | β1 | Data not available | |

| (S)-Bisoprolol | β2 | Data not available | |

| (R)-Bisoprolol | β2 | Data not available | |

| Racemic Bisoprolol | β1 | 20.0 - 34.2 | |

| Racemic Bisoprolol | β2 | 918 - 3014 |

| Enantiomer | Receptor | Functional Potency (IC50) [nM] | Reference |

| (S)-Bisoprolol | β1 | Data not available | |

| (R)-Bisoprolol | β1 | Data not available | |

| (S)-Bisoprolol | β2 | Data not available | |

| (R)-Bisoprolol | β2 | Data not available |

Signaling Pathway of β1-Adrenergic Receptor Blockade

The therapeutic effects of (S)-Bisoprolol are mediated through its competitive antagonism of the β1-adrenergic receptor, primarily located in cardiac tissue. The binding of catecholamines (e.g., norepinephrine, epinephrine) to the β1-receptor activates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and conduction velocity. (S)-Bisoprolol blocks this pathway at its inception by preventing the initial binding of catecholamines to the receptor.

Caption: β1-Adrenergic Receptor Signaling and Blockade by (S)-Bisoprolol.

Experimental Protocols

The characterization of the beta-blocking activity of (S)-Bisoprolol involves two primary types of in vitro assays: radioligand binding assays to determine receptor affinity and functional assays to measure the antagonist's potency.

Radioligand Binding Assay

This assay quantifies the affinity of (S)-Bisoprolol for β1 and β2 adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenergic receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177, a non-selective β-antagonist) to each well.

-

Add increasing concentrations of unlabeled (S)-Bisoprolol or (R)-Bisoprolol.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Measurement)

This assay determines the functional potency of (S)-Bisoprolol by measuring its ability to inhibit agonist-induced cAMP production.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing either human β1 or β2 adrenergic receptors.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

2. Antagonist Assay:

-

Pre-incubate the cells with increasing concentrations of (S)-Bisoprolol or (R)-Bisoprolol for a defined period.

-

Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) that elicits a submaximal response (e.g., EC80).

-

Incubate for a time sufficient to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) by non-linear regression analysis.

Caption: Workflow for Beta-Blocker Activity Assessment.

Conclusion

The beta-blocking activity of Bisoprolol is overwhelmingly attributed to its (S)-enantiomer, which exhibits significantly higher potency and selectivity for the β1-adrenergic receptor compared to the (R)-enantiomer. This stereoselective antagonism of the β1-adrenergic signaling pathway is the cornerstone of its therapeutic efficacy in cardiovascular medicine. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of the pharmacological properties of (S)-Bisoprolol and other beta-adrenergic antagonists. Further research to precisely quantify the binding affinities and functional potencies of the individual enantiomers will provide a more complete understanding of the stereochemical basis of Bisoprolol's clinical profile.

References

- 1. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. | Semantic Scholar [semanticscholar.org]

- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of Bisoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Bisoprolol fumarate, a widely used beta-1 selective adrenergic receptor blocker. The information presented is intended to support research, development, and quality control activities by providing detailed data, experimental methodologies, and visual representations of key processes.

General Information

Bisoprolol fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived antagonist.[1] It is a cardioselective beta-blocker used in the management of hypertension, angina pectoris, and heart failure.[2][3] The molecule possesses an asymmetric carbon atom and is supplied as a racemic mixture; the S(-) enantiomer is responsible for the majority of its beta-blocking activity.[4]

Chemical Structure:

-

Chemical Name: (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol(E)-2-butenedioate (2:1) (salt)[4]

-

Molecular Formula: (C₁₈H₃₁NO₄)₂•C₄H₄O₄

-

Molecular Weight: 766.96 g/mol

Physicochemical Data

The physicochemical properties of Bisoprolol fumarate are critical for its formulation, stability, and bioavailability. The following tables summarize key quantitative data gathered from various scientific sources.

Table 1: General Physical and Chemical Properties

| Property | Value | References |

| Appearance | White or almost white crystalline powder. | |

| Melting Point | 100 - 110 °C | |

| pKa (strongest basic) | 9.27 - 9.67 | |

| pKa (strongest acidic) | 14.09 | |

| Density | 1.11 g/cm³ |

Table 2: Solubility Profile

| Solvent | Solubility Description | Quantitative Data (if available) | References |

| Water | Very Soluble / Readily Soluble | 40 g/L | |

| Methanol | Very Soluble | ||

| Ethanol | Freely Soluble / Very Soluble | ||

| Chloroform | Freely Soluble | ||

| Glacial Acetic Acid | Freely Soluble | ||

| Dimethyl sulfoxide (DMSO) | Soluble | >20 mg/mL; ~30 mg/mL; 88 mg/mL | |

| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL | |

| Acetone | Slightly Soluble | ||

| Ethyl Acetate | Slightly Soluble |

Table 3: Partition and Distribution Coefficients

| Coefficient | Value | Notes | References |

| Partition Coefficient (Log P) | 2.15 - 2.2 | For Bisoprolol free base. | |

| Partition Coefficient (Log P) | 1.10 | For Bisoprolol fumarate. |

Polymorphism

Bisoprolol fumarate is known to exist in multiple crystalline forms, which can impact its stability and manufacturing processes.

-

Identified Forms: Two anhydrous polymorphs (Form I and Form II) and a hydrate form have been characterized.

-

Interconversion: Thermoanalytical studies show that both Form II and the hydrate form can transform into the more stable Form I at elevated temperatures. Under conditions of high humidity (>80% RH), both anhydrous forms can convert into the hydrate form.

-

Thermodynamic Relationship: Form I and Form II are in an enantiotropic relationship, with a transition point estimated to be between 40–45 °C.

-

Solubility of Polymorphs: Despite the different crystalline structures, all forms are classified as highly soluble, with no significant differences observed in their aqueous solubility.

Mechanism of Action: Signaling Pathway

Bisoprolol fumarate is a highly selective β1-adrenoreceptor antagonist. Its primary pharmacological effect is the competitive inhibition of β1-adrenergic receptors in cardiac tissue. This action blocks the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, cardiac contractility, and blood pressure.

Experimental Protocols

Detailed and validated analytical methods are essential for the quality control and stability assessment of Bisoprolol fumarate.

A common method for the quantification of Bisoprolol fumarate and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To separate and quantify Bisoprolol fumarate from its potential degradation products and formulation excipients.

Typical Chromatographic Conditions:

-

Instrument: HPLC system with UV or Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A degassed isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of phosphate buffer (pH adjusted to ~2.5-5.6) and acetonitrile or methanol. For example, a mixture of buffer and acetonitrile in a 75:25 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 223 - 230 nm.

-

Column Temperature: Ambient (e.g., 25 °C).

-

Injection Volume: 10 - 20 µL.

Methodology:

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of Bisoprolol fumarate in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to prepare a stock solution of known concentration.

-

Sample Solution Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of Bisoprolol fumarate and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

-

Chromatographic Run: Equilibrate the column with the mobile phase. Inject the standard and sample solutions into the chromatograph.

-

Quantification: Compare the peak area of Bisoprolol fumarate in the sample chromatogram with the peak area from the standard chromatogram to determine the concentration.

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the inherent stability of the drug substance. This helps in developing stability-indicating analytical methods.

Protocol Outline:

-

Prepare Stock Solution: Prepare a stock solution of Bisoprolol fumarate (e.g., 1000 µg/mL) in a suitable solvent.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 1 hour at 60 °C).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and reflux under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 1-30% H₂O₂) and reflux or keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven (e.g., 70 °C for 48 hours).

-

Photolytic Degradation: Expose the drug solution or solid to UV light (e.g., in a photostability chamber) for a defined duration.

-

-

Sample Processing: After exposure, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any formed degradants. The use of LC-MS/MS is often employed for the structural characterization of these degradants.

Summary of Degradation Behavior:

-

Bisoprolol fumarate shows significant degradation under acidic, alkaline, and oxidative conditions.

-

Acid hydrolysis is reported to cause the most intensive degradation, primarily forming Impurity A.

-

The drug is also susceptible to thermal and photolytic stress, though degradation may be less extensive compared to hydrolytic and oxidative conditions.

Conclusion

This guide provides a detailed summary of the essential physicochemical properties of Bisoprolol fumarate, supported by experimental protocols and visual diagrams. The data on solubility, pKa, polymorphism, and stability are fundamental for drug development professionals engaged in formulation design, analytical method development, and regulatory submissions. A thorough understanding of these properties ensures the development of safe, effective, and stable pharmaceutical products.

References

- 1. Bisoprolol Fumarate | C40H66N2O12 | CID 5281064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisoprolol Fumarate BP EP USP CAS 104344-23-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. pharmascholars.com [pharmascholars.com]

- 4. Bisoprolol Fumarate Tablets, USP [dailymed.nlm.nih.gov]

The Precision of Practice: A Technical Guide to the Beta-1 Receptor Selectivity and Affinity of Bisoprolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core pharmacological characteristics of bisoprolol, a widely utilized beta-blocker in cardiovascular medicine. Its therapeutic efficacy is intrinsically linked to its high selectivity and affinity for the beta-1 (β1) adrenergic receptor. This document provides a comprehensive overview of the quantitative data defining this selectivity, the experimental methodologies used to determine these parameters, and the underlying signaling pathways.

Quantitative Assessment of Receptor Affinity and Selectivity

The defining characteristic of bisoprolol is its high affinity for the β1-adrenergic receptor coupled with a significantly lower affinity for the beta-2 (β2) adrenergic receptor. This selectivity is crucial for its favorable side-effect profile, particularly in patients with respiratory conditions where β2 receptor blockade is undesirable.[1][2] The affinity of a drug for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The β1-selectivity of a beta-blocker is often expressed as the ratio of its Ki value for the β2 receptor to its Ki value for the β1 receptor (Ki β2 / Ki β1). A higher ratio signifies greater selectivity for the β1 receptor.

The following table summarizes the binding affinities and selectivity ratios of bisoprolol in comparison to other commonly used beta-blockers, as determined by in vitro radioligand binding assays.

| Drug | β1 Ki (nM) | β2 Ki (nM) | β1 Selectivity Ratio (β2 Ki / β1 Ki) | Reference |

| Bisoprolol | 20.0 | 918 | 45.9 | [3] |

| Bisoprolol | - | - | 34.7 | [4] |

| Bisoprolol | - | - | 16 - 20 | [5] |

| Nebivolol | 0.9 | 45 | 50 | |

| Nebivolol | - | - | 3 - 4 | |

| Atenolol | - | - | 8.7 | |

| Metoprolol (S-enantiomer) | ~18.6 | ~525 | ~28.2 | |

| Carvedilol | 4-5 | - | ~6-7 (β1:β2 preference) | |

| Carvedilol | ~9.5 | ~0.74 | ~0.08 (β2 selective) | |

| Propranolol | - | - | 0.59 (non-selective) |

Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used, tissue source (e.g., human myocardium, recombinant cell lines), and assay buffer composition. *Calculated from pKi values where -log(Ki) = pKi.

Experimental Protocols for Determining Receptor Affinity and Selectivity

The "gold standard" for quantifying the affinity of a ligand for its receptor is the radioligand binding assay. Competitive binding assays, in particular, are employed to determine the Ki of an unlabeled drug (like bisoprolol) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol provides a representative workflow for determining the β1 and β2 receptor affinity of a test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2 adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express human β1 or β2 adrenergic receptors. Alternatively, membrane preparations from tissues rich in the respective receptors can be used (e.g., rabbit lung for β1, rat lung for β2).

-

Radioligand: A non-selective beta-blocker radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol.

-

Test Compound: The unlabeled beta-blocker to be tested (e.g., bisoprolol), prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine the amount of radioligand that binds non-specifically to the membranes or filter.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength, often containing MgCl₂.

-

Filtration Apparatus: A cell harvester to rapidly separate the membranes (with bound radioligand) from the incubation medium (containing free radioligand) by vacuum filtration.

-

Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, the following are added to each well in a final volume of typically 250 µL:

-

A fixed concentration of the radioligand (usually at or below its Kd value for the receptor).

-

Varying concentrations of the unlabeled test compound.

-

A fixed amount of the membrane preparation.

-

-

For determining total binding, the test compound is omitted.

-

For determining non-specific binding, a saturating concentration of a non-selective antagonist (e.g., propranolol) is added instead of the test compound.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60-180 minutes) to reach binding equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on each filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (specific binding vs. log[test compound]).

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Visualization

Beta-1 Adrenergic Receptor Signaling and Inhibition by Bisoprolol

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, such as norepinephrine or epinephrine, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). This initiates a downstream signaling cascade that ultimately results in increased cardiac contractility and heart rate. Bisoprolol, as a competitive antagonist, binds to the β1-receptor but does not activate it, thereby preventing the binding of endogenous catecholamines and inhibiting this signaling pathway.

Caption: Beta-1 adrenergic receptor signaling cascade and its inhibition by bisoprolol.

Experimental Workflow for Determining Beta-Blocker Selectivity

The following diagram illustrates the logical flow of a competitive radioligand binding assay designed to determine the selectivity of a beta-blocker for β1 versus β2 receptors.

Caption: Workflow for determining beta-blocker selectivity via competitive binding assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bisoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Its efficacy and favorable safety profile are intrinsically linked to its chemical structure and the nuanced interactions it forms with its biological target. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bisoprolol, detailing the key structural motifs responsible for its potent and selective β1-blocking activity. The information presented herein is intended to support further research and development of novel cardiovascular agents.

Core Molecular Scaffold and Key Pharmacophoric Features

The fundamental structure of bisoprolol, like other aryloxypropanolamine β-blockers, consists of three key moieties: an aromatic ring system, a propanolamine side chain, and a nitrogen substituent. The precise arrangement and chemical nature of these components are critical for its pharmacological activity.

The general SAR for aryloxypropanolamine β-blockers indicates that the aryloxypropanolamine backbone is essential for antagonist activity.[1] The secondary amine and the hydroxyl group on the propanolamine chain are crucial for binding to the β-adrenergic receptor.[2]

Structure-Activity Relationship of Bisoprolol Analogs

While a comprehensive synthetic and pharmacological evaluation of a wide array of bisoprolol analogs is not extensively documented in publicly available literature, the following sections dissect the known SAR based on modifications to its distinct structural components.

The Aryloxy Group: The Key to β1-Selectivity

The defining feature of bisoprolol's high β1-selectivity lies in the para-substituted phenoxyether moiety. The presence of the -(CH2)2-O-CH(CH3)2 (isopropoxyethoxy)methyl side chain at the para position of the phenyl ring is the primary determinant of its high affinity and selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.

It is this specific substitution pattern that differentiates bisoprolol from other β-blockers and is credited with its favorable pharmacological profile.[3]

The Propanolamine Side Chain: Essential for Receptor Interaction

The 3-(isopropylamino)-2-hydroxypropoxy side chain is a conserved feature among many β-blockers and is indispensable for receptor binding.

-

Hydroxyl Group: The secondary alcohol on the propanolamine chain is critical for establishing a key hydrogen bond interaction with an aspartate residue in the binding pocket of the β-adrenergic receptor. Esterification or removal of this group leads to a significant loss of activity.

-

Secondary Amine: The secondary amine is also essential for binding, likely through an ionic interaction with another acidic residue in the receptor. The nature of the substituent on the nitrogen atom significantly influences both potency and selectivity.

The N-Alkyl Substituent: Modulating Potency and Selectivity

The isopropyl group attached to the nitrogen atom is a common feature in many β-blockers. In the case of bisoprolol, this group contributes to its high affinity for the β1-receptor. Modifications to this group can have a significant impact on the pharmacological profile. For instance, increasing the steric bulk of the N-alkyl substituent can sometimes enhance β1-selectivity, but there is an optimal size beyond which potency decreases.

Quantitative Structure-Activity Relationship Data

Systematic quantitative SAR data for a broad series of bisoprolol analogs is limited in the available literature. However, comparative binding affinity data for bisoprolol and other β-blockers highlight its superior β1-selectivity.

| Compound | β1 Ki (nM) | β2 Ki (nM) | β1-Selectivity Ratio (β2 Ki / β1 Ki) | Reference |

| Bisoprolol | 10 | 190 | 19 | [4] |

| Atenolol | 47 | 1450 | 31 | [5] |

| Metoprolol | 49 | 1040 | 21 | |

| Propranolol | 1.1 | 0.8 | 0.7 | |

| Carvedilol | 0.4 | 0.9 | 2.25 | |

| Betaxolol | 9 | 160 | 18 |

Table 1: Comparative β1 and β2 adrenergic receptor binding affinities (Ki) and β1-selectivity of bisoprolol and other β-blockers in recombinant cells expressing human β-receptors.

A study on rat heart membranes revealed two binding sites for bisoprolol, a high-affinity site (Ki1) and a low-affinity site (Ki2), both considered to be β1-adrenoceptors.

| Tissue Preparation | High-Affinity Ki (Ki1, nM) | Low-Affinity Ki (Ki2, nM) |

| Rat Heart Membranes | 34.2 | 3,014 |

| Intact Ventricular Myocytes | 20.0 | 918 |

Table 2: Binding Affinities of Bisoprolol in Rat Cardiac Preparations.

Experimental Protocols

The determination of the pharmacological properties of bisoprolol and its analogs relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for β1- and β2-Adrenergic Receptors

This assay is fundamental for determining the binding affinity (Ki) of a compound for specific receptor subtypes.

-

Objective: To quantify the affinity of test compounds for β1- and β2-adrenergic receptors.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

-

Materials:

-

Membrane preparations from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., rat heart membranes for β1, rat lung membranes for β2, or recombinant cell lines like CHO or COS-7 cells expressing human β1 or β2 receptors).

-

Radioligand: Typically a non-selective β-antagonist such as [3H]dihydroalprenolol ([3H]DHA), [125I]iodocyanopindolol, or a hydrophilic ligand like [3H]CGP-12177.

-

Unlabeled competitor (test compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 values are determined by non-linear regression analysis of the competition curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced stimulation of adenylyl cyclase, a key enzyme in the β-adrenergic signaling pathway.

-

Objective: To determine the functional antagonist potency of a test compound at β-adrenergic receptors.

-

Principle: β-adrenergic receptor activation by an agonist (e.g., isoprenaline) stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will inhibit this stimulation in a dose-dependent manner. The concentration of the antagonist that produces 50% inhibition of the maximal agonist response is the IC50.

-

Materials:

-

Membrane preparations containing β-adrenergic receptors and adenylyl cyclase.

-

Agonist (e.g., isoprenaline).

-

Test compound (antagonist).

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing Mg2+ (a cofactor for adenylyl cyclase).

-

cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

-

Procedure:

-

Membrane preparations are pre-incubated with varying concentrations of the test compound.

-

The adenylyl cyclase reaction is initiated by the addition of a fixed concentration of the agonist and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection method.

-

The inhibitory effect of the test compound is calculated relative to the maximal stimulation by the agonist alone.

-

IC50 values are determined from the dose-response curves.

-

In Vivo Assays

1. Inhibition of Isoprenaline-Induced Tachycardia in Rats or Dogs

This is a classic in vivo model to assess the β1-blocking activity of a compound.

-

Objective: To evaluate the in vivo β1-adrenoceptor blocking potency and duration of action of a test compound.

-

Principle: The non-selective β-agonist isoprenaline induces a dose-dependent increase in heart rate (tachycardia) by stimulating cardiac β1-receptors. A β1-blocker will antagonize this effect.

-

Animals: Anesthetized or conscious rats or dogs.

-

Procedure:

-

Animals are anesthetized (if applicable) and instrumented for the measurement of heart rate and blood pressure.

-

A baseline heart rate is established.

-

A dose-response curve for isoprenaline-induced tachycardia is generated.

-

The test compound is administered (e.g., intravenously or orally).

-

At various time points after administration of the test compound, the isoprenaline challenge is repeated.

-

The degree of inhibition of the isoprenaline-induced tachycardia is calculated.

-

The dose of the antagonist required to reduce the effect of a given dose of isoprenaline by 50% (ED50) can be determined.

-

Signaling Pathways and Experimental Workflows

β1-Adrenergic Receptor Signaling Pathway

Stimulation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a signaling cascade that leads to increased cardiac contractility and heart rate. Bisoprolol, as an antagonist, blocks this pathway at the receptor level.

Caption: β1-Adrenergic Receptor Signaling Cascade and the Point of Inhibition by Bisoprolol.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a bisoprolol analog.

Caption: Workflow for Determining the Binding Affinity of a Bisoprolol Analog.

Logical Relationship of Bisoprolol's Pharmacological Effects

The molecular action of bisoprolol translates into its therapeutic effects through a clear logical progression.

Caption: Logical Progression from Molecular Action to Therapeutic Effects of Bisoprolol.

Conclusion

The structure-activity relationship of bisoprolol is a testament to the principles of medicinal chemistry, where subtle structural modifications lead to profound differences in pharmacological properties. The para-substituted phenoxyether moiety is the cornerstone of its high β1-selectivity, a feature that underpins its clinical success. The propanolamine side chain and the N-isopropyl group are essential for high-affinity binding to the receptor. While the available data provides a solid foundation for understanding the SAR of bisoprolol, further studies involving the synthesis and evaluation of a wider range of analogs would undoubtedly provide deeper insights and pave the way for the design of next-generation cardiovascular drugs with even more refined pharmacological profiles.

References

- 1. Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Bisoprolol: Lipophilicity and Water Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisoprolol is a cardioselective β1-adrenergic antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, heart failure, and angina.[1][2][3] Its therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical properties, primarily its lipophilicity and water solubility. This technical guide provides an in-depth analysis of these critical parameters for both Bisoprolol free base and its commonly used salt form, Bisoprolol fumarate. Quantitative data are presented in structured tables, and a summary of the experimental methodologies for their determination is provided. Furthermore, a visual representation of the interplay between the chemical structure and these properties is offered to enhance understanding.

Lipophilicity of Bisoprolol

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It influences the ability of a drug to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[4] For Bisoprolol, a moderate lipophilicity is a key characteristic, allowing it to be soluble in both lipids and water.[5] This balanced nature contributes to its intermediate potential for crossing the blood-brain barrier, which may result in fewer central nervous system side effects compared to highly lipophilic beta-blockers.

The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. Another important related parameter is the distribution coefficient (logD), which takes into account the ionization state of the molecule at a specific pH.

Quantitative Lipophilicity Data

The following table summarizes the experimentally determined and estimated lipophilicity values for Bisoprolol.

| Parameter | Form | Value | Reference |

| logP | Free Base | 1.87 - 2.2 | |

| Free Base | 2.2 | ||

| Free Base | 2.15 | ||

| Free Base | 1.87 | ||

| Partition Coefficient | Free Base | 0.93 | |

| Fumarate Salt | 1.10 |

Water Solubility of Bisoprolol

Water solubility is a fundamental property that significantly impacts a drug's dissolution rate and subsequent absorption from the gastrointestinal tract. Bisoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. This favorable solubility profile contributes to its good oral bioavailability of approximately 90%.

The solubility of Bisoprolol is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The fumarate salt of Bisoprolol is significantly more water-soluble than the free base.

Quantitative Water Solubility Data

The table below presents the water solubility data for Bisoprolol and its fumarate salt under various conditions.

| Form | Solvent/Condition | Solubility | Reference |

| Bisoprolol (Free Base) | Water (25°C) | 2.24 mg/mL | |

| Bisoprolol Fumarate | Water | Very soluble | |

| Water | 40 g/L (40 mg/mL) | ||

| H₂O | ≥31.15 mg/mL | ||

| PBS (pH 7.2) | ~10 mg/mL | ||

| pH 6.5 | 831.27 mg/mL | ||

| pH 6.8 | 816.29 mg/mL | ||

| pH 7.5 | 836.73 mg/mL | ||

| Bisoprolol (Hemifumarate) | Ethanol | ~30 mg/mL | |

| DMSO | ~30 mg/mL | ||

| Dimethyl formamide | ~30 mg/mL | ||

| DMSO | ≥22.08 mg/mL | ||

| Ethanol | ≥19.83 mg/mL |

Experimental Methodologies

The determination of lipophilicity and water solubility involves various experimental techniques. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles behind these methods are well-established.

Determination of Lipophilicity (logP)

The most common method for the experimental determination of logP is the shake-flask method . This technique involves:

-

Preparation of a saturated solution of the analyte (Bisoprolol) in a biphasic system of n-octanol and water.

-

The mixture is shaken for a defined period to allow for the partitioning of the analyte between the two immiscible phases to reach equilibrium.

-

The two phases are then separated.

-

The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The logP is then calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Another method for estimating logP is through High-Performance Liquid Chromatography (HPLC) . In this method, the retention time of the analyte on a reverse-phase column is correlated with the retention times of compounds with known logP values.

Determination of Water Solubility

The solubility of Bisoprolol and its salts is typically determined by the equilibrium solubility method . The general procedure is as follows:

-

An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer of a specific pH).

-

The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an analytical method such as UV-Vis spectrophotometry or HPLC. For spectrophotometric determination, the absorbance of the solution is measured at a specific wavelength (e.g., 271 nm or 224 nm for Bisoprolol) and the concentration is calculated from a standard calibration curve.

For dissolution studies of tablet formulations, a USP dissolution apparatus (e.g., paddle type) is employed. Tablets are placed in a dissolution medium (e.g., 0.1 M HCl, phosphate buffers of different pH) maintained at 37°C, and the amount of drug released over time is measured.

Visualization of Physicochemical Properties

The following diagrams illustrate the key relationships and workflows related to the physicochemical properties of Bisoprolol.

References

- 1. Bisoprolol Fumarate BP EP USP CAS 104344-23-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Bisoprolol - Wikipedia [en.wikipedia.org]

Navigating the Stereochemistry of a Workhorse Beta-Blocker: A Technical Guide to Racemic vs. Enantiopure Bisoprolol for the Research Community

An In-depth Exploration of the Pharmacological, Kinetic, and Clinical Distinctions Between the Racemic Mixture and the Enantiomerically Pure Forms of Bisoprolol for Drug Development Professionals, Researchers, and Scientists.

Introduction

Bisoprolol, a second-generation beta-blocker, is a cornerstone in the management of cardiovascular diseases, primarily hypertension, heart failure, and angina pectoris.[1] Its therapeutic efficacy stems from its high selectivity for the β1-adrenergic receptor, predominantly found in cardiac tissue.[1][2] Commercially, bisoprolol is available as a racemic mixture, containing equal amounts of its two enantiomers: (S)-bisoprolol and (R)-bisoprolol. However, emerging research continues to underscore the stereospecificity of drug action, prompting a deeper investigation into the distinct pharmacological profiles of these enantiomers. This technical guide provides a comprehensive overview of the current state of knowledge, comparing racemic bisoprolol with its enantiopure counterparts to inform future research and drug development endeavors.

Core Concepts: Stereochemistry and Pharmacological Activity

The therapeutic action of bisoprolol is primarily attributed to the (S)-(-)-enantiomer, which possesses significantly greater β-blocking activity than the (R)-(+)-enantiomer.[3] This stereoselectivity is a critical consideration in drug design and development, as the administration of a racemic mixture means that a patient is essentially receiving an equimolar dose of an active compound and a less active, potentially unnecessary, compound.

Receptor Binding Affinity

| Receptor Subtype | Ligand | pKi | β1-Selectivity (β2/β1 affinity ratio) | Source |

| β1-Adrenoceptor | Racemic Bisoprolol | 8.69 ± 0.08 | 16-20 fold | [4] |

| β2-Adrenoceptor | Racemic Bisoprolol | 7.50 ± 0.06 |

Note: This data represents the binding affinity of the racemic mixture. The β-blocking activity is predominantly associated with the (S)-enantiomer.

One study identified two distinct binding sites for racemic bisoprolol on β1-adrenoceptors in rat ventricular myocytes, suggesting complex receptor interactions. The high-affinity binding site (Ki = 20.0 nM) is likely responsible for the primary therapeutic effects, while the role of the low-affinity site (Ki = 918 nM) remains to be fully elucidated. The pronounced β1-selectivity of bisoprolol is attributed to its slow dissociation rate from the β1-adrenoceptor compared to the β2-adrenoceptor.

Pharmacokinetics: A Tale of Two Enantiomers

While the pharmacodynamic activity of bisoprolol is markedly stereoselective, the pharmacokinetic profiles of the (S)- and (R)-enantiomers exhibit more subtle differences. Following oral administration of the racemate, the plasma concentrations of the two enantiomers are largely similar.

| Parameter | (S)-(-)-Bisoprolol | (R)-(+)-Bisoprolol | Note | Source |

| AUC (infinity) | Slightly larger | Slightly smaller | Difference is small but consistent across subjects. | |

| Elimination Half-life (t1/2) | Slightly larger | Slightly smaller | Difference is small. | |

| Metabolic Clearance | Significantly smaller | Significantly larger (P < 0.05) | Primarily due to stereoselective metabolism by CYP2D6. | |

| Renal Tubular Secretion | Lower | Higher | S/R ratio of mean clearance is 0.68. | |

| Plasma Protein Binding | No stereoselectivity | No stereoselectivity |

The minor pharmacokinetic differences are primarily driven by the stereoselective metabolism of the (R)-enantiomer by the cytochrome P450 enzyme CYP2D6. The metabolism by CYP3A4, another major pathway, is not stereoselective.

Clinical Implications and Future Directions

Currently, there is a notable lack of direct head-to-head clinical trials comparing the efficacy and safety of racemic bisoprolol with its enantiopure (S)-form. The majority of clinical data is derived from studies using the racemic mixture, which has demonstrated significant efficacy in treating cardiovascular conditions.

The Case for Enantiopure (S)-Bisoprolol

The development of an enantiopure (S)-bisoprolol formulation could offer several theoretical advantages:

-

Reduced Metabolic Load: Eliminating the (R)-enantiomer would decrease the overall drug load on the patient's metabolic systems.

-

Potential for Reduced Side Effects: While not extensively studied, the (R)-enantiomer may contribute to off-target effects or unforeseen adverse reactions. Its removal could potentially lead to a more favorable safety profile.

-

Improved Therapeutic Precision: Administering only the active enantiomer allows for more precise dose-response relationships.

The (R)-Enantiomer: An Inert Bystander or a Source of Concern?

The pharmacological profile of (R)-bisoprolol is not fully characterized. While it exhibits significantly lower β-blocking activity, its potential for other biological interactions cannot be entirely dismissed without further investigation. The absence of dedicated preclinical and clinical studies on the isolated (R)-enantiomer represents a significant knowledge gap.

Experimental Protocols

Chiral Separation of Bisoprolol Enantiomers by HPLC

The separation and quantification of bisoprolol enantiomers are crucial for pharmacokinetic studies and the quality control of potential enantiopure formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method employed.

Methodology:

-

Column: A teicoplanin-based macrocyclic antibiotic chiral stationary phase, such as Chirobiotic T, is frequently used.

-

Mobile Phase: A polar ionic mobile phase consisting of methanol, acetic acid, and triethylamine is effective. A common composition is methanol:acetic acid:triethylamine (100:0.20:0.15 v/v/v).

-

Flow Rate: A flow rate of 0.5 mL/min is typically used.

-

Column Temperature: The separation is often performed at an elevated temperature, such as 45 °C, to improve peak shape and resolution.

-

Detection: Fluorescence detection is highly sensitive for this analysis, with excitation and emission wavelengths typically set at 275 nm and 305 nm, respectively. UV detection at 230 nm is also a viable alternative.

-

Sample Preparation: For plasma samples, solid-phase extraction (SPE) is a common method for sample clean-up and concentration prior to HPLC analysis.

Signaling Pathways and Workflows

β1-Adrenergic Receptor Signaling Pathway

Bisoprolol exerts its therapeutic effect by blocking the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.

Caption: β1-Adrenergic Receptor Signaling Pathway and the Action of Bisoprolol.

Experimental Workflow for Chiral Separation

The following diagram illustrates a typical workflow for the analysis of bisoprolol enantiomers in a biological matrix.

Caption: Workflow for the Chiral Analysis of Bisoprolol.

Conclusion

While racemic bisoprolol has a well-established and favorable clinical profile, the principles of stereochemistry suggest that an enantiopure formulation of (S)-bisoprolol could offer a more refined therapeutic agent. The current body of research clearly indicates that the β-blocking activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is pharmacodynamically less active but still undergoes metabolism. The lack of direct comparative clinical trials between the racemic mixture and enantiopure (S)-bisoprolol represents a significant gap in the literature. Future research should focus on elucidating the complete pharmacological profile of the (R)-enantiomer and conducting well-designed clinical studies to definitively assess the potential benefits of enantiopure (S)-bisoprolol in terms of efficacy and safety. Such endeavors will be crucial in determining whether a "chiral switch" for this widely used beta-blocker is warranted.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Bisoprolol's Molecular Landscape: A Technical Guide to Targets Beyond the Beta-1 Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 29, 2025

Abstract

Bisoprolol, a third-generation beta-blocker, is renowned for its high selectivity for the β1-adrenergic receptor, a cornerstone of its therapeutic efficacy in cardiovascular diseases. However, a growing body of evidence reveals that bisoprolol's molecular interactions extend beyond its primary target. This in-depth technical guide elucidates the known and emerging molecular targets of bisoprolol, moving beyond its canonical mechanism of action. We present a comprehensive overview of its direct interactions with specific ion channels and its indirect modulatory effects on ion channel expression and nitric oxide synthase activity. This guide synthesizes quantitative data from binding and functional assays, details the experimental protocols utilized in these seminal studies, and provides visual representations of the key signaling pathways and experimental workflows. Our aim is to equip researchers and drug development professionals with a thorough understanding of bisoprolol's polypharmacology, fostering further investigation into its nuanced therapeutic effects and potential for novel applications.

Introduction

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of hypertension, heart failure, and angina pectoris.[1] Its therapeutic benefits are primarily attributed to the blockade of β1-receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] While its high affinity and selectivity for the β1-receptor are well-established, the broader molecular interaction profile of bisoprolol is an area of active investigation. Understanding these "off-target" effects is crucial for a complete comprehension of its clinical actions, including potential side effects and opportunities for drug repurposing.

This guide delves into the molecular targets of bisoprolol beyond the β1-adrenergic receptor, focusing on direct ion channel modulation and indirect effects on gene expression and enzymatic activity.

Direct Molecular Targets

Recent electrophysiological studies have demonstrated that bisoprolol can directly interact with certain potassium ion channels, independent of its β1-adrenergic receptor blockade.

M-type Potassium (KCNQ) Channels

Bisoprolol has been shown to directly suppress M-type potassium currents (IK(M)), which are mediated by KCNQ (Kv7) channel subunits.[3] This inhibition occurs at micromolar concentrations.

erg-mediated Potassium (KCNH2) Channels

In addition to M-type channels, bisoprolol also directly inhibits the rapid component of the delayed rectifier potassium current (IKr), which is conducted by hERG (human Ether-à-go-go-Related Gene) channels.[3] The concentration required for this effect is also in the micromolar range.

Table 1: Quantitative Data for Direct Off-Target Interactions of Bisoprolol

| Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| M-type K+ Current (IK(M)) | Whole-cell patch clamp | GH3 pituitary cells | IC50 | 1.21 | [3] |

| erg-mediated K+ Current (IK(erg)) | Whole-cell patch clamp | GH3 pituitary cells | IC50 | 6.42 |

Indirect Molecular Effects

Bisoprolol also exerts significant molecular effects indirectly, primarily as a consequence of its blockade of the β1-adrenergic receptor. These effects involve the modulation of downstream signaling pathways that regulate the expression of various ion channels and the activity of endothelial nitric oxide synthase (eNOS).

Modulation of Ion Channel Gene Expression

In preclinical models of heart failure, bisoprolol treatment has been observed to reverse the pathological downregulation of several key cardiac ion channel subunits. This suggests that chronic β1-receptor blockade can influence the transcriptional regulation of these channels, contributing to its anti-arrhythmic and cardioprotective effects.

Table 2: Semi-Quantitative Data for Indirect Effects of Bisoprolol on Ion Channel mRNA Expression in Heart Failure Models

| Ion Channel Subunit | Model | Tissue | Effect | Reference |

| Nav1.1 | Rat | Sinoatrial Node | Reverses downregulation | |

| Nav1.6 | Rat | Sinoatrial Node | Reverses downregulation | |

| HCN4 | Rat | Sinoatrial Node | Reverses downregulation | |

| Kv4.3 | Rabbit | Ventricle | Partially reverses downregulation | |